

# Application Note: A Validated HPTLC Method for the Quantification of Lamivudine Salicylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lamivudine salicylate*

Cat. No.: *B7908371*

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## Introduction

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B infections.[1] Salicylic acid is a known impurity of Lamivudine, designated as Lamivudine impurity C.[2] The formation of **Lamivudine salicylate**, a salt of Lamivudine and salicylic acid, is relevant in pharmaceutical development and quality control.[3][4][5] A robust and efficient analytical method for the quantification of **Lamivudine salicylate** is crucial for ensuring the quality, safety, and efficacy of drug products. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of active pharmaceutical ingredients (APIs).[6][7] This application note details a validated HPTLC method for the quantification of **Lamivudine salicylate** in bulk drug and pharmaceutical dosage forms.

## Principle

The method is based on the separation of Lamivudine and salicylic acid on pre-coated silica gel 60 F254 HPTLC plates. The plates are developed using a suitable mobile phase, and the separated spots are quantified using a densitometric scanner in absorbance mode. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[8][9][10]

## Materials and Methods

### Chemicals and Reagents

- **Lamivudine Salicylate** Reference Standard
- Lamivudine Reference Standard
- Salicylic Acid Reference Standard
- Methanol (AR Grade)
- Toluene (AR Grade)
- Ethyl Acetate (AR Grade)
- Glacial Acetic Acid (AR Grade)
- Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm)

## Instrumentation

- HPTLC system equipped with:
  - Sample applicator (e.g., Linomat 5)
  - Twin-trough developing chamber
  - TLC scanner with UV detector
  - Data integration software

## Preparation of Standard Solutions

Standard Stock Solution of **Lamivudine Salicylate** (1000 µg/mL): Accurately weigh 100 mg of **Lamivudine salicylate** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 100-600 ng/µL by appropriate dilution with methanol.

## Sample Preparation

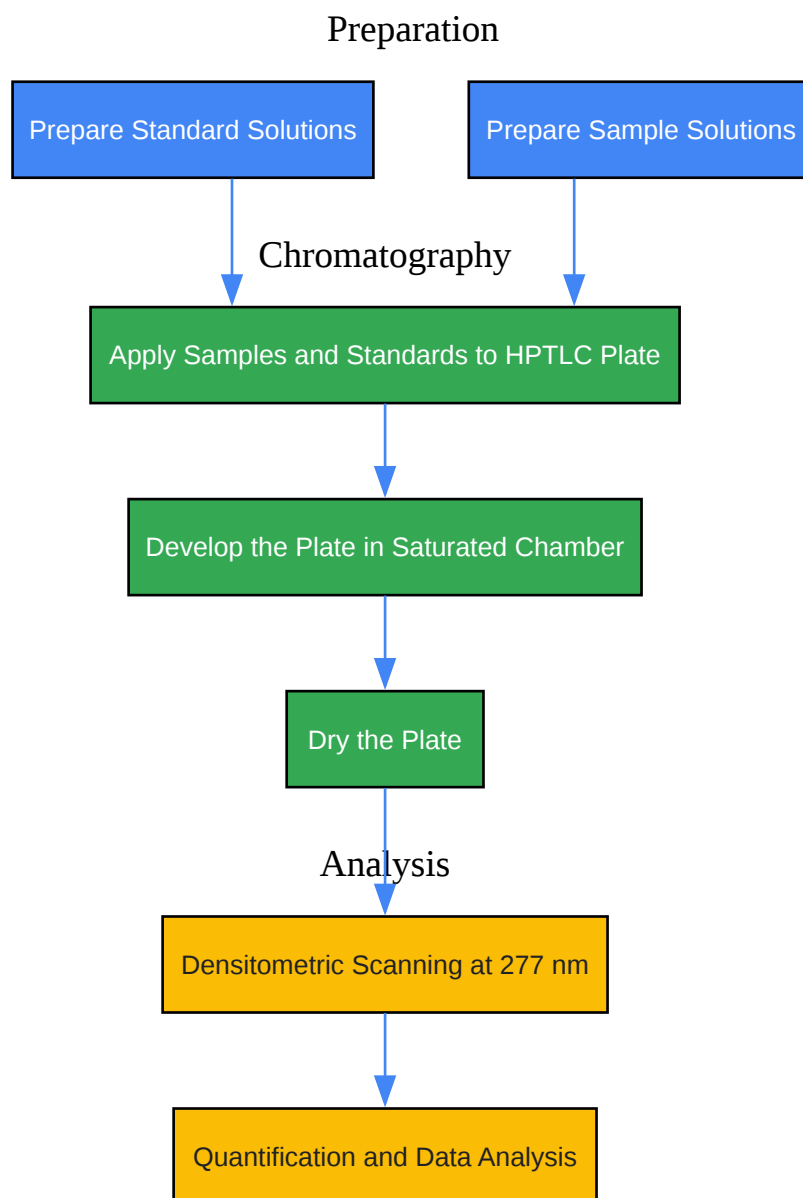
For Bulk Drug: Accurately weigh 100 mg of the **Lamivudine salicylate** bulk drug sample, dissolve in and dilute to 100 mL with methanol. Further dilute to obtain a final concentration within the calibration range.

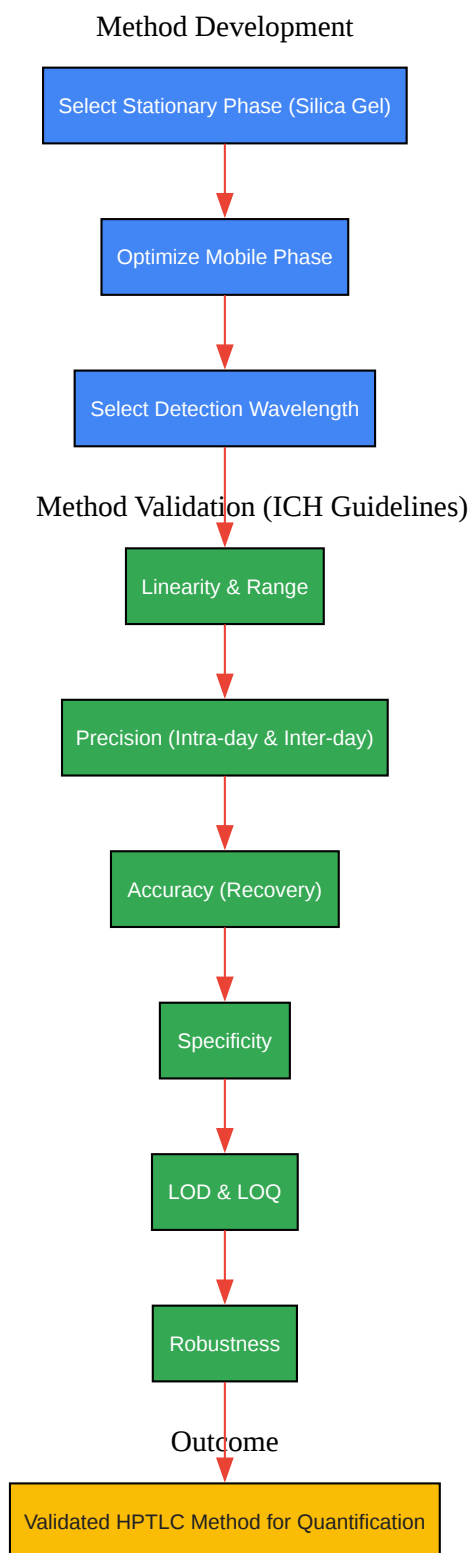
For Tablet Formulation: Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of **Lamivudine salicylate** into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with methanol to obtain a concentration within the calibration range.

## Chromatographic Conditions

Parameter	Condition
Stationary Phase	Pre-coated Silica Gel 60 F254 HPTLC plates
Mobile Phase	Toluene: Ethyl Acetate: Methanol: Glacial Acetic Acid (6:2:1:0.1, v/v/v/v)
Chamber Saturation	20 minutes with the mobile phase
Development Mode	Ascending
Development Distance	80 mm
Drying	Air-dried
Application Volume	5 µL
Application Mode	Band
Band Width	6 mm
Detection Wavelength	277 nm

## Experimental Workflow





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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)